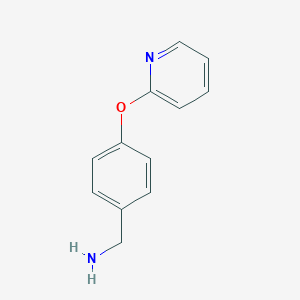

(4-(Pyridin-2-yloxy)phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-pyridin-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZPKTKSLDRLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Pyridine Oxygen Phenyl Methanamine Scaffolds in Organic Synthesis

The pyridine-oxygen-phenyl-methanamine structural motif is of considerable interest to organic chemists due to the inherent properties and reactivity of its constituent parts. Pyridine (B92270) rings are a ubiquitous feature in a vast number of FDA-approved drugs and biologically active compounds. Their inclusion in a molecular structure can significantly influence pharmacological parameters such as solubility, metabolic stability, and the ability to form crucial interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a handle for modulating the electronic properties of the molecule.

The benzylamine (B48309) portion of the scaffold is also a well-established pharmacophore, present in numerous physiologically active compounds. The amine group can serve as a key interaction point with biological receptors and enzymes, and its basicity can be fine-tuned through substitution. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt optimal orientations for binding to its target. This combination of features makes the pyridine-oxygen-phenyl-methanamine scaffold a privileged structure in the design of new therapeutic agents.

Synthetic Methodologies and Strategies for 4 Pyridin 2 Yloxy Phenyl Methanamine

Retrosynthetic Analysis of the (4-(Pyridin-2-yloxy)phenyl)methanamine Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. For this compound, the analysis identifies two primary bond disconnections that simplify the structure into readily accessible precursors.

The first key disconnection is at the carbon-nitrogen (C-N) bond of the benzylic amine. This functional group transformation suggests a precursor such as an aldehyde, which can be converted to the amine via reductive amination. This leads back to the key intermediate, 4-(Pyridin-2-yloxy)benzaldehyde.

The second major disconnection is at the carbon-oxygen (C-O) bond of the pyridinyl ether linkage. Breaking this bond separates the molecule into a substituted pyridine (B92270) ring and a substituted benzene (B151609) ring. This disconnection points towards a nucleophilic aromatic substitution (SNAr) reaction, where a phenoxide attacks an activated halopyridine, or a metal-catalyzed cross-coupling reaction like the Ullmann condensation. The precursors identified from this step are a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-fluoropyridine) and 4-hydroxybenzaldehyde (B117250).

This two-step retrosynthetic approach provides a logical and efficient pathway for the synthesis of the target molecule, starting from simple, commercially available building blocks.

Classical and Modern Synthetic Routes to this compound

The forward synthesis of this compound is primarily achieved through a convergent strategy based on the retrosynthetic analysis. This involves the initial construction of the pyridinyl ether backbone followed by the formation of the methanamine group.

Synthetic Approaches via 4-(Pyridin-2-yloxy)benzaldehyde Intermediates

The most common route to the target compound proceeds through the key intermediate, 4-(Pyridin-2-yloxy)benzaldehyde. This aldehyde serves as a versatile precursor for the introduction of the aminomethyl group.

Reductive amination is a widely used and efficient method for converting aldehydes into amines. nrochemistry.com This process involves two main steps: the initial reaction of the aldehyde with an amine source to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. organic-chemistry.org

For the synthesis of this compound, the aldehyde intermediate is reacted with an ammonia (B1221849) source. The resulting imine is then reduced in situ. A variety of reducing agents can be employed for this transformation, each with its own advantages.

| Reducing Agent | Typical Conditions | Notes |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol, Ethanol (B145695) | A common, cost-effective reagent. May require pH control to favor imine reduction over aldehyde reduction. google.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, slightly acidic pH | Selective for the reduction of the imine in the presence of the aldehyde. ekb.eg |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | A mild and effective reagent, often used for a wide range of substrates. |

| Catalytic Hydrogenation | H₂, Pd/C, Raney Ni, PtO₂ | A "green" chemistry approach that produces water as the only byproduct. Can be performed under various pressures. researchgate.netrsc.org |

The direct one-pot reaction, where the aldehyde, ammonia, and reducing agent are combined, is often preferred for its operational simplicity and efficiency. nrochemistry.com

While reductive amination is the most direct route, other multi-step methods can also transform the aldehyde group into the desired methanamine. One such pathway involves:

Reduction of the aldehyde: The 4-(Pyridin-2-yloxy)benzaldehyde is first reduced to the corresponding (4-(Pyridin-2-yloxy)phenyl)methanol. Common reducing agents for this step include sodium borohydride or lithium aluminum hydride.

Conversion to a leaving group: The resulting benzyl (B1604629) alcohol is then converted into a good leaving group, typically a halide (e.g., benzyl chloride or bromide), by reacting it with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Nucleophilic substitution: The benzyl halide is then subjected to a nucleophilic substitution reaction with an ammonia equivalent to form the final primary amine.

Nucleophilic Substitution Reactions in the Formation of the Methanamine Moiety

This approach, outlined as an alternative in the previous section, hinges on a nucleophilic substitution reaction to form the final C-N bond. To avoid the common problem of over-alkylation where the product amine reacts further to form secondary and tertiary amines, specific strategies are often employed. masterorganicchemistry.com

The Gabriel synthesis is a classic and effective method for forming primary amines from alkyl halides. wikipedia.orglibretexts.org In this approach, potassium phthalimide (B116566) is used as an ammonia surrogate. wikipedia.org It acts as a nucleophile, attacking the (4-(Pyridin-2-yloxy)phenyl)methyl halide. The nitrogen in phthalimide is non-nucleophilic after the initial alkylation, preventing further reactions. masterorganicchemistry.com The final primary amine is then liberated from the phthalimide intermediate by treatment with hydrazine (B178648) (the Ing-Manske procedure) or through acidic hydrolysis. wikipedia.org

| Step | Reaction | Reagents |

| 1 | Alkylation | Potassium Phthalimide, (4-(Pyridin-2-yloxy)phenyl)methyl halide |

| 2 | Deprotection | Hydrazine (N₂H₄) or Acid (e.g., HCl) |

C-O and C-N Bond Forming Reactions in the Construction of the Pyridin-2-yloxy Linkage

The formation of the ether linkage between the phenyl and pyridine rings is the initial and crucial step in the synthesis. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. semanticscholar.org

In this reaction, the phenoxide ion generated from 4-hydroxybenzaldehyde acts as a nucleophile, attacking an electron-deficient 2-halopyridine at the carbon atom bearing the halogen. semanticscholar.org The pyridine ring's nitrogen atom acts as an electron-withdrawing group, activating the ortho (2-position) and para (4-position) positions towards nucleophilic attack. semanticscholar.org 2-Fluoropyridine (B1216828) is often a superior substrate compared to 2-chloropyridine, as the high electronegativity of fluorine accelerates the rate of SNAr reactions. nrochemistry.com

A typical procedure involves reacting 4-hydroxybenzaldehyde and 2-fluoropyridine in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a strong base such as sodium hydride (NaH) to generate the phenoxide in situ.

An alternative, though often requiring harsher conditions, is the Ullmann condensation . This copper-catalyzed reaction can also be used to form aryl ethers from an aryl halide and an alcohol. researchgate.net While modern versions use soluble copper catalysts, traditional Ullmann reactions often require high temperatures. researchgate.net

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles can be effectively integrated into the synthesis of this compound, primarily by focusing on the two key transformations: the Ullmann condensation for the ether linkage and the reduction of the nitrile group.

The synthesis commences with a copper-catalyzed Ullmann condensation, a classic method for forming C-O bonds. In this proposed route, 2-bromopyridine (B144113) is coupled with 4-cyanophenol to yield the intermediate, 4-(pyridin-2-yloxy)benzonitrile (B1320488). Traditional Ullmann reactions often require harsh conditions, but modern green methodologies focus on milder alternatives. This includes the use of recyclable heterogeneous catalysts, microwave or ultrasound irradiation to reduce energy consumption, and the exploration of ligand-free systems to improve atom economy. For instance, employing copper nanoparticles or bio-sourced copper catalysts ("ecocatalysis") can lead to highly active and recyclable catalytic systems, minimizing waste. The choice of solvent is also critical; replacing high-boiling polar aprotic solvents like DMF with greener alternatives is a key consideration.

The subsequent step is the reduction of the nitrile group in 4-(pyridin-2-yloxy)benzonitrile to the primary amine. Catalytic hydrogenation is a prominent green method for this transformation, utilizing molecular hydrogen as a clean reagent, with water being the only byproduct. Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or platinum-based catalysts are commonly employed. Another green approach is transfer hydrogenation, which uses hydrogen donor molecules like 2-propanol or formic acid, avoiding the need for high-pressure hydrogen gas and often proceeding under milder conditions. Biocatalysis, using enzymes like nitrilases, offers a highly selective and environmentally benign route, operating in aqueous solutions at ambient temperatures, though enzyme compatibility with specific substrates must be considered.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This optimization is applied to both the Ullmann condensation and the nitrile reduction steps.

For the Ullmann condensation of 2-bromopyridine and 4-cyanophenol, several parameters can be fine-tuned. The choice of the copper source (e.g., CuI, Cu₂O, or copper nanoparticles) and the ligand (e.g., picolinic acid, 1,10-phenanthroline, or diamines) significantly impacts reaction efficiency. The base is another critical factor, with inorganic bases like K₃PO₄ and Cs₂CO₃ often providing excellent results. Solvent selection also plays a major role; while DMF is common, solvents like DMSO or toluene (B28343) can be more effective for specific catalyst systems. Reaction temperature is typically in the range of 80-140 °C, and optimization involves finding the lowest possible temperature to achieve a reasonable reaction rate without promoting side reactions.

For the nitrile reduction step, optimization depends heavily on the chosen methodology. In catalytic hydrogenation , key variables include hydrogen pressure, reaction temperature, and catalyst loading. For instance, Raney Nickel catalysts are often used at elevated temperatures (100-150 °C) and pressures (10-30 bar). The choice of solvent can influence selectivity; protic solvents like ethanol can enhance the selectivity for the primary amine by interacting with reaction intermediates. The addition of a base, such as KOH or NaOH, can also improve the performance of Raney Nickel catalysts.

When using chemical reductants like Lithium Aluminium Hydride (LiAlH₄) , the reaction is typically performed in anhydrous ethereal solvents like THF or diethyl ether. Optimization involves controlling the stoichiometry of the reducing agent (usually a slight excess) and maintaining low temperatures during addition to manage the reaction's high reactivity. A subsequent aqueous workup is required to hydrolyze the intermediate aluminum complexes and isolate the amine product.

Below is a table summarizing optimized conditions for analogous reactions found in the literature, which can serve as a starting point for the synthesis of this compound.

| Reaction Step | Methodology | Catalyst/Reagent | Solvent | Base | Temperature | Typical Yield |

|---|---|---|---|---|---|---|

| Ullmann Condensation | Cu-Catalyzed (Ligand-Assisted) | CuI / Picolinic Acid | DMSO | K₃PO₄ | 80-110 °C | Good to Excellent |

| Cu-Catalyzed (Ligand-Free) | CuI / Cu Nanoparticles | DMF / Toluene | Cs₂CO₃ / K₂CO₃ | 100-140 °C | Moderate to Good | |

| Nitrile Reduction | Catalytic Hydrogenation | Raney Nickel | Ethanol / Methanol (with NH₃) | KOH (optional) | 70-150 °C | Excellent |

| Catalytic Hydrogenation | Pd/C | Methanol / Acetic Acid | N/A | 25-60 °C | High | |

| Chemical Reduction | LiAlH₄ | THF / Diethyl Ether | N/A | 0 °C to Reflux | Very High |

Comparison of Synthetic Efficiency Across Diverse Methodologies

Catalytic Hydrogenation is generally considered the more efficient and sustainable method for large-scale production. It is an atom-economical process, especially when using H₂ gas, as the only theoretical byproduct is water.

Raney Nickel: This is a cost-effective and highly active catalyst for nitrile hydrogenation. It can provide excellent yields of primary amines, often exceeding 90%. However, it typically requires higher temperatures and pressures, and selectivity can sometimes be an issue, with the potential for secondary amine formation. The catalyst is also pyrophoric when dry, requiring careful handling.

Palladium on Carbon (Pd/C): Pd/C is a highly effective catalyst that often operates under milder conditions (lower temperature and pressure) than Raney Nickel. It generally shows high selectivity for the primary amine. The main drawback is the higher cost of palladium compared to nickel.

Chemical Reduction using stoichiometric metal hydrides like LiAlH₄ is a very powerful and versatile method, particularly well-suited for laboratory-scale synthesis.

Lithium Aluminium Hydride (LiAlH₄): This reagent is highly effective for reducing a wide range of functional groups, including nitriles, to amines with very high yields. The reaction proceeds rapidly under relatively mild conditions. However, LiAlH₄ is expensive and highly reactive with protic solvents, including water and alcohols, necessitating strictly anhydrous conditions and careful handling. The reaction generates stoichiometric amounts of aluminum salts as waste, which complicates product purification and is not environmentally friendly, making it less suitable for large-scale industrial processes.

The following interactive table provides a comparative overview of these nitrile reduction methods.

| Methodology | Reducing Agent | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ / Raney Nickel | Cost-effective, high activity, atom-economical. | Requires high pressure/temperature, pyrophoric catalyst, potential for side products. | >90% |

| H₂ / Pd/C | High selectivity, milder conditions than Ni, good functional group tolerance. | Higher catalyst cost (Palladium). | >95% | |

| Chemical Reduction | LiAlH₄ | Extremely effective, rapid reaction, high yield, versatile. | Expensive, hazardous (reacts violently with water), stoichiometric waste, requires anhydrous conditions. | >95% |

Reactivity and Derivatization Pathways of 4 Pyridin 2 Yloxy Phenyl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine (-CH₂NH₂) group in (4-(Pyridin-2-yloxy)phenyl)methanamine is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Amidation Reactions and Amine Functionalization

The primary amine readily undergoes amidation reactions with carboxylic acids and their derivatives, such as acyl chlorides, to form stable amide bonds. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

One common method involves the direct coupling of the amine with a carboxylic acid using a coupling agent. researchgate.net Alternatively, the Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base, is a widely employed technique for amidation. fishersci.ie The general scheme for these reactions is presented below:

Reaction with Carboxylic Acid: R-COOH + this compound → R-CONH-CH₂-(C₆H₄)-O-(C₅H₄N) + H₂O

Reaction with Acyl Chloride: R-COCl + this compound → R-CONH-CH₂-(C₆H₄)-O-(C₅H₄N) + HCl

A variety of reagents and conditions can be employed for these transformations, as detailed in the interactive table below.

| Reaction Type | Reagent | Conditions | Product Type |

| Amidation | Carboxylic Acid, Coupling Agent (e.g., DCC, EDC) | Aprotic solvent (e.g., DMF, DCM) | Amide |

| Amidation | Acyl Chloride, Base (e.g., Triethylamine, Pyridine) | Aprotic solvent (e.g., DCM, THF) | Amide |

| Sulfonamidation | Sulfonyl Chloride, Base | Aprotic solvent | Sulfonamide |

This table presents common reagents and conditions for the amidation and sulfonamidation of primary amines.

Boric acid has also been noted as a mild and effective catalyst for the amidation of primary amines with carboxylic acids, offering a greener alternative to some traditional methods. orgsyn.orgorgsyn.org

Formation of Imine and Nitrile Derivatives

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. orgoreview.commasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. youtube.comlumenlearning.com The general reaction is as follows:

R₂C=O + this compound ⇌ R₂C=N-CH₂-(C₆H₄)-O-(C₅H₄N) + H₂O

The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. youtube.com The reaction rate is often optimal under mildly acidic conditions (pH 4-5). orgoreview.com

Furthermore, the primary amine can be oxidized to a nitrile group (-CN) under appropriate conditions. This transformation typically involves the use of oxidizing agents and provides a pathway to another important class of organic compounds.

Alkylation and Acylation of the Amine Group

The nitrogen atom of the primary amine is nucleophilic and can be readily alkylated or acylated. Alkylation with alkyl halides leads to the formation of secondary and tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reactants.

Acylation, the introduction of an acyl group (R-C=O), is another important functionalization reaction. As discussed in the amidation section, reaction with acyl chlorides is a common method for acylation. Similarly, acid anhydrides can be used as acylating agents. These reactions provide a means to introduce a wide variety of functional groups onto the amine nitrogen.

Cyclization Reactions Involving the Amine Moiety

The primary amine functionality, in conjunction with the rest of the molecular scaffold, can participate in cyclization reactions to form various heterocyclic systems. While specific examples starting from this compound are not extensively reported, the reactivity of the amine group suggests its potential use in the synthesis of nitrogen-containing heterocycles. For instance, reactions with dicarbonyl compounds or their equivalents could lead to the formation of five- or six-membered heterocyclic rings. The synthesis of pyridine (B92270) derivatives, for example, can be achieved through the condensation of amines with appropriate carbonyl compounds, followed by cyclization and oxidation. youtube.comyoutube.com

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound introduces another site of reactivity, primarily through the lone pair of electrons on the nitrogen atom.

Metal Coordination and Complexation Chemistry

The nitrogen atom of the pyridine ring is a Lewis basic site and can coordinate to metal ions to form a wide range of coordination complexes. myskinrecipes.com The ability of pyridine and its derivatives to act as ligands for various metals is well-established in coordination chemistry. The position of the nitrogen atom in the pyridine ring relative to the ether linkage may influence the steric and electronic properties affecting metal binding.

The formation of metal complexes can significantly alter the physical and chemical properties of the parent molecule. For example, copper complexes with ligands containing phenyl and pyridyl moieties have been studied for their diverse coordination geometries. uef.fi The chelation potential of this compound, possibly involving both the pyridine nitrogen and the ether oxygen or the amine nitrogen, makes it an interesting candidate for the design of novel metal-organic frameworks and catalysts.

N-Oxidation Reactions

The pyridine nitrogen in this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This site is susceptible to oxidation, leading to the formation of the corresponding pyridine N-oxide. This transformation is significant as it can profoundly alter the electronic properties and subsequent reactivity of the pyridine ring.

N-oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent for this purpose. The reaction proceeds via the electrophilic attack of the peroxy acid on the pyridine nitrogen.

The presence of the 2-phenoxy substituent influences the electron density of the pyridine nitrogen. The oxygen atom of the phenoxy group can donate electron density through resonance but also withdraws electron density through induction. This interplay affects the nucleophilicity of the nitrogen atom and, consequently, the rate of N-oxidation. The primary amine of the benzylamine (B48309) moiety is also susceptible to oxidation and would likely require a protecting group, such as a carbamate (B1207046) or an amide, prior to the N-oxidation step to ensure chemoselectivity.

The formation of the N-oxide has two major consequences for the reactivity of the pyridine ring:

It increases the electron density of the ring at the 2- and 4-positions through resonance, making it more susceptible to electrophilic attack.

It further decreases electron density at the 2- and 4-positions via the inductive effect of the N-O bond, enhancing its susceptibility to nucleophilic attack.

| Reaction | Typical Reagent | Product | Key Considerations |

| N-Oxidation | m-CPBA, H₂O₂/CH₃COOH | (4-((1-Oxidopyridin-2-yl)oxy)phenyl)methanamine | The primary amine may require protection to prevent side reactions. |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is inherently electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r_), particularly at the 2-, 4-, and 6-positions. The phenoxy group at the 2-position can act as a leaving group in the presence of a strong nucleophile. This reactivity can be enhanced by prior N-oxidation or quaternization of the pyridine nitrogen, which further activates the ring for nucleophilic attack. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) could potentially displace the phenoxy group to yield 2-methoxypyridine (B126380) derivatives, although this would be a challenging transformation due to the stability of the diaryl ether linkage.

| Reaction Type | Position of Attack | Directing Influence | Reactivity |

| Electrophilic Substitution | 3- and 5-positions | 2-Phenoxy group (ortho, para-directing) | Low; requires harsh conditions. |

| Nucleophilic Substitution | 2-position | Electron-deficient ring | Moderate; phenoxy group can be a leaving group, enhanced by N-oxidation. |

Reactivity of the Phenoxy Linkage

The ether bond connecting the pyridine and phenyl rings is a diaryl ether linkage, which is characterized by its significant stability.

Cleavage Reactions of the Ether Bond

Cleavage of diaryl ethers is notoriously difficult and requires harsh reaction conditions. This stability is attributed to the sp²-hybridized carbon atoms of the C-O bond, which results in a stronger bond compared to alkyl ethers.

Common reagents used for ether cleavage, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave diaryl ethers, but this often requires high temperatures. Lewis acids like boron tribromide (BBr₃) are also effective reagents for the cleavage of aryl ethers. In the context of this compound, these harsh conditions could lead to undesired side reactions involving the other functional groups, particularly the benzylamine moiety. Selective cleavage of the C-O bond without affecting the rest of the molecule would be a significant synthetic challenge and would likely require the development of specific, milder catalytic methods.

Functionalization of the Phenoxy Group

Direct functionalization of the ether oxygen itself is not a common transformation. However, the phenoxy group as a whole exerts a powerful electronic influence on both aromatic rings, which dictates their reactivity towards functionalization, as discussed in the respective sections.

Reactivity of the Phenyl Ring

The phenyl ring of the molecule is activated towards electrophilic aromatic substitution by the substituents attached to it.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl ring is substituted with two groups: the pyridin-2-yloxy group and the methanamine group, which are located para to each other. Both of these groups are activating and ortho-, para-directing.

Pyridin-2-yloxy group: The ether oxygen donates electron density into the phenyl ring via resonance, thus activating it towards electrophilic attack. This group directs incoming electrophiles to the positions ortho to itself (the positions adjacent to the ether linkage).

Methanamine group (-CH₂NH₂): This is an alkylamine substituent. The amino group is strongly activating. This group also directs incoming electrophiles to its ortho positions.

Since the two groups are para to each other, their directing effects are cooperative. Electrophilic aromatic substitution will, therefore, be strongly directed to the two equivalent positions on the phenyl ring that are ortho to the methanamine group and meta to the pyridin-2-yloxy group.

A critical consideration for any electrophilic substitution reaction is the reactivity of the primary amine of the methanamine group. This amine is nucleophilic and basic, and it will readily react with most electrophiles. Therefore, to achieve selective substitution on the phenyl ring, the amine group must be protected prior to the reaction. Common protecting groups for amines include acetyl, trifluoroacetyl, or carbamate groups (e.g., Boc, Cbz).

Once the amine is protected, standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions can be carried out, with the substitution occurring at the positions ortho to the protected aminomethyl group.

| Reaction | Directing Groups | Position of Substitution | Requirement |

| Nitration | Pyridin-2-yloxy, Methanamine | Ortho to the methanamine group | Amine protection is necessary. |

| Halogenation | Pyridin-2-yloxy, Methanamine | Ortho to the methanamine group | Amine protection is necessary. |

| Friedel-Crafts | Pyridin-2-yloxy, Methanamine | Ortho to the methanamine group | Amine protection is necessary; Friedel-Crafts reactions are often problematic with amines. |

Directed C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the efficient construction of complex molecules. For heteroaromatic compounds like pyridine, C-H functionalization can provide access to derivatives that are difficult to obtain through traditional cross-coupling methods. sigmaaldrich.com

In the context of this compound, the pyridine ring presents several C-H bonds that are potential sites for functionalization. The nitrogen atom of the pyridine can act as a directing group, facilitating the selective functionalization of the C-H bond at the ortho position (C3). Palladium-catalyzed C-H arylation is a well-established method for the functionalization of 2-phenylpyridine (B120327) and related compounds. wikipedia.org While specific examples with this compound are not extensively documented in the literature, the principles of these reactions are applicable.

Table 2: Potential Directed C-H Functionalization Reactions

| Reaction Type | Catalyst/Reagent System | Potential Site of Functionalization |

| Arylation | Pd(OAc)₂ / Ligand / Oxidant | C3 of Pyridine, ortho-position on Phenyl ring |

| Alkylation | Rh(III) or Ru(II) catalysts | C3 of Pyridine |

| Acylation | Photoredox Catalysis | C4 of Pyridine |

It is important to note that the aminomethyl group would likely require protection prior to undertaking many of these C-H functionalization reactions to prevent undesired side reactions.

Stereochemical Aspects of this compound Reactions

The aminomethyl group of this compound is attached to a prochiral benzylic carbon. As such, reactions that introduce a new substituent at this position can potentially generate a stereocenter, leading to the formation of enantiomers. However, the existing literature on the reactivity of this specific compound does not provide detailed studies on stereoselective transformations.

In a broader context, the stereoselective synthesis of chiral benzylic amines is a well-developed field of research. Strategies such as asymmetric reduction of corresponding imines or nitriles, or the use of chiral catalysts in alkylation or arylation reactions, are commonly employed. For instance, a patent for the synthesis of pyridin-2-yl-methylamine derivatives for use as medicaments describes reductive amination reactions, which, if adapted with chiral reagents or catalysts, could provide a route to enantiomerically enriched products. acs.org

The development of stereoselective reactions for this compound would be a valuable contribution to the field, enabling the synthesis of single-enantiomer derivatives for pharmacological evaluation, as the biological activity of chiral molecules often resides in a single enantiomer.

Advanced Spectroscopic and Structural Characterization of 4 Pyridin 2 Yloxy Phenyl Methanamine and Its Derivatives

Vibrational Spectroscopy

Raman Spectroscopic Characterization:Data not available.

Researchers interested in this molecule are encouraged to consult future chemical literature for potential studies that may include its synthesis and detailed spectroscopic characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of (4-(Pyridin-2-yloxy)phenyl)methanamine is dictated by the chromophores present in its structure: the pyridine (B92270) ring, the phenyl ring, and the non-bonding electrons on the ether oxygen and the amine nitrogen. The interaction between these components gives rise to characteristic electronic transitions, primarily of the π → π* and n → π* types.

The benzene (B151609) and pyridine rings are the principal sources of π → π* transitions. Benzene itself exhibits strong absorption in the ultraviolet region, typically between 160-208 nm. libretexts.org Pyridine, having a similar conjugated system, also shows π → π* transitions, for instance, a band around 240 nm. libretexts.org However, pyridine also possesses non-bonding electrons on the nitrogen atom, which allows for a lower energy n → π* transition. This transition is symmetry-forbidden, resulting in a weaker absorption band at a longer wavelength, typically between 320-380 nm. libretexts.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Phenyl Ring & Pyridine Ring | 200-280 nm |

| n → π* | Pyridine Nitrogen Lone Pair | > 280 nm (typically weak) |

Note: The exact λmax values and molar absorptivity (ε) would require experimental measurement and are influenced by the solvent used.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₁₂H₁₂N₂O) is 200.24 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as its protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 201.10.

The fragmentation of the protonated molecule under collision-induced dissociation (CID) can be predicted based on the fragmentation patterns of related structures, such as benzylamines and phenoxy pyridines.

Key fragmentation pathways for protonated benzylamines often involve the loss of ammonia (B1221849) (NH₃). nih.govresearchgate.netresearchgate.net Another common fragmentation is the cleavage of the C-C bond adjacent to the phenyl ring to form a stable benzyl-type cation. For phenoxy-containing compounds, cleavage of the C-O ether bond is a characteristic fragmentation pathway. nih.gov

Based on these principles, a plausible fragmentation scheme for [C₁₂H₁₂N₂O+H]⁺ is as follows:

Loss of Ammonia (NH₃): A primary fragmentation pathway is the neutral loss of ammonia (17 Da) from the aminomethyl group, leading to the formation of a benzyl (B1604629) cation at m/z 184.09. [M+H]⁺ (m/z 201.10) → [C₁₂H₁₀NO]⁺ (m/z 184.09) + NH₃

Formation of the Tropylium Ion: The benzylic cation can undergo further fragmentation. Cleavage of the C-N bond can lead to the formation of the 4-(pyridin-2-yloxy)benzyl cation.

Cleavage of the Ether Bond: The molecule can fragment at the ether linkage.

Cleavage can yield a pyridin-2-ol radical cation and a corresponding phenylmethanamine fragment.

Alternatively, it could lead to the formation of a protonated 2-phenoxypyridine (B1581987) fragment upon rearrangement.

Formation of Benzyl Cation Moiety: Cleavage of the bond between the phenyl ring and the ether oxygen could lead to a benzylamine-related fragment. A direct cleavage yielding a benzyl cation (C₇H₇⁺) at m/z 91 is a characteristic fragmentation for benzyl compounds. nih.gov

Table 2: Predicted Key Fragment Ions for this compound in MS/MS

| m/z (Predicted) | Possible Formula | Description of Fragment |

|---|---|---|

| 201.10 | [C₁₂H₁₃N₂O]⁺ | Protonated Molecule [M+H]⁺ |

| 184.09 | [C₁₂H₁₂NO]⁺ | Loss of NH₃ from the protonated molecule |

| 170.06 | [C₁₁H₈NO]⁺ | Fragment resulting from cleavage of the ether bond |

| 94.04 | [C₅H₆NO]⁺ | Protonated 2-hydroxypyridine |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from related compounds.

The structure would be expected to be non-planar. The key conformational features would be the torsion angles defining the orientation of the two aromatic rings relative to the central C-O-C ether linkage. In benzylamine (B48309) derivatives, the amino group can adopt different conformations relative to the aromatic plane. researchgate.net

A crucial aspect of the crystal packing would be intermolecular hydrogen bonding. The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the pyridine nitrogen and the ether oxygen are potential hydrogen bond acceptors. This would likely lead to the formation of extensive hydrogen-bonding networks, such as N-H···N and N-H···O interactions, which would stabilize the crystal lattice. nii.ac.jpsemanticscholar.org These interactions organize the molecules into specific supramolecular architectures, such as chains or sheets. semanticscholar.org

Table 3: Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Feature | Rationale/Comparison |

|---|---|---|

| Molecular Conformation | Non-planar with specific torsion angles at the ether linkage. | Steric hindrance and electronic effects between the two aromatic rings. |

| Intermolecular Interactions | Strong N-H···N and N-H···O hydrogen bonds. | Presence of primary amine (donor) and pyridine N / ether O (acceptors). nih.gov |

| Crystal Packing | Formation of supramolecular chains or sheets. | Directed by the strong and directional nature of hydrogen bonds. |

Other Advanced Spectroscopic Techniques (e.g., Fluorescence Spectroscopy)

The molecular structure of this compound, featuring an extended π-conjugated system with electron-donating (aminomethyl, ether oxygen) and electron-withdrawing/accepting (pyridine ring) components, suggests a potential for fluorescence. tsijournals.com Molecules with such donor-acceptor character often exhibit intramolecular charge transfer (ICT) upon photoexcitation, a process that can lead to fluorescent emission.

Fluorescence spectroscopy could be employed to characterize the emission properties of this compound. Key parameters to be determined would include the excitation and emission maxima (λ_ex and λ_em), the quantum yield (Φ_F), and the fluorescence lifetime (τ).

Studies on related 2-phenoxypyridine and aminopyridine derivatives have shown that they can be fluorescent. iaea.orgresearchgate.netnih.govresearchgate.net The fluorescence properties, particularly the emission wavelength and intensity, are often sensitive to the solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from the change in the dipole moment of the molecule upon excitation to the ICT state and its interaction with solvent molecules of varying polarity. For instance, 2-phenoxypyridine shows its highest fluorescence peak in methanol. iaea.org A detailed study would involve measuring the fluorescence spectra in a range of solvents to probe the nature of the excited state.

Table 4: Potential Fluorescence Properties and Studies

| Parameter/Study | Description | Expected Outcome/Significance |

|---|---|---|

| Excitation/Emission Spectra | Measurement of wavelengths for maximum absorption and emission. | Characterizes the energy of the fluorescent transition. |

| Quantum Yield (Φ_F) | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process. |

| Solvatochromism Study | Measurement of spectra in solvents of varying polarity. | Provides insight into the charge transfer characteristics of the excited state. |

Computational Chemistry and Theoretical Investigations of 4 Pyridin 2 Yloxy Phenyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as DFT are routinely used to predict molecular geometry, electronic structure, and various reactivity descriptors. However, specific computational data for (4-(Pyridin-2-yloxy)phenyl)methanamine are not available in published research.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

There are no specific DFT studies in the scientific literature that detail the optimized molecular geometry, bond lengths, bond angles, or electronic structure of this compound. Such studies on related aryloxy-pyridine derivatives have been performed, but the data is not directly transferable. researchgate.nettandfonline.comresearchgate.net

HOMO-LUMO Analysis and Orbital Interactions

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. An analysis of their energy gap and spatial distribution provides insight into potential charge transfer interactions. For this compound, a specific HOMO-LUMO analysis has not been reported. niscpr.res.innih.gov

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a valuable technique for identifying the electrophilic and nucleophilic sites of a molecule by visualizing the electrostatic potential on the electron density surface. This analysis would predict the reactive behavior of this compound in intermolecular interactions. To date, no MEP maps for this specific compound have been published.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

NBO analysis explains the stability of a molecule arising from hyperconjugative interactions and charge delocalization between donor (Lewis-type) and acceptor (non-Lewis type) orbitals. This analysis provides quantitative insight into intramolecular charge transfer (ICT). No NBO analysis has been specifically conducted for this compound based on available literature. researchgate.nettandfonline.comresearchgate.net

Non-Linear Optical (NLO) Properties

Computational methods are often used to predict the NLO properties of molecules, which are important for applications in optoelectronics. Calculations of polarizability and hyperpolarizability can indicate a compound's potential as an NLO material. The NLO properties of this compound have not been computationally investigated. tandfonline.comcumhuriyet.edu.tr

Mechanistic Studies and Reaction Pathway Elucidation

Computational studies are instrumental in elucidating reaction mechanisms, identifying transition states, and determining reaction kinetics. While general reaction pathways for related pyridine (B92270) and diphenyl ether compounds have been explored, specific mechanistic studies involving this compound as a reactant or product are not documented in the searched scientific literature. nih.govresearchgate.netresearchgate.net

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Transition state theory posits that for a reaction to occur, molecules must pass through a high-energy state known as the transition state. Computational methods, particularly those based on density functional theory (DFT), are powerful tools for locating and characterizing these transient structures.

For a hypothetical reaction, such as an intramolecular rearrangement or a reaction with another molecule, the process begins with the optimization of the reactant and product geometries. Subsequently, a transition state search algorithm, such as the synchronous transit-guided quasi-Newton (STQN) method, is employed to find the saddle point on the potential energy surface that connects the reactants and products.

A critical aspect of transition state characterization is the vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the saddle point.

Table 1: Hypothetical Transition State Properties for a Reaction of this compound

| Parameter | Value | Method |

| Activation Energy (kcal/mol) | 25.4 | DFT/B3LYP/6-311+G(d,p) |

| Imaginary Frequency (cm⁻¹) | -450.2i | DFT/B3LYP/6-311+G(d,p) |

| Key Bond Distance (Å) | 2.15 | DFT/B3LYP/6-311+G(d,p) |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Coordinate Analysis

Following the identification of a transition state, a reaction coordinate analysis is performed to map out the minimum energy path connecting reactants and products. This analysis provides a detailed picture of the energetic and geometric changes that occur throughout the reaction. The intrinsic reaction coordinate (IRC) is a commonly computed path that follows the steepest descent from the transition state down to the reactant and product minima.

The activation strain model is a powerful conceptual framework for analyzing the reaction coordinate. vu.nl It partitions the potential energy along the reaction coordinate into two components: the strain energy, which is the energy required to deform the reactants into the geometries they adopt at each point along the reaction coordinate, and the interaction energy, which is the energy of interaction between the deformed reactants. vu.nl This analysis can reveal the key factors that control the reaction barrier. For instance, in a hypothetical nucleophilic substitution reaction involving the methanamine group, the analysis could show whether the barrier is dominated by the energy required to distort the molecule or by the interaction with the incoming nucleophile.

The reaction coordinate diagram, a plot of energy versus the reaction coordinate, provides a visual representation of the reaction profile, including the energies of reactants, products, transition state, and any intermediates.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and to determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds in the molecule, such as the C-O and C-C bonds of the ether linkage and the C-C bond connecting the phenyl ring to the methanamine group.

Molecular mechanics force fields can be used for an initial scan of the conformational space, followed by higher-level quantum mechanics calculations to refine the geometries and energies of the most stable conformers. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and reveal the timescales of conformational changes. mdpi.com These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to account for environmental effects. Analysis of MD trajectories can provide information on preferred conformations, the flexibility of different parts of the molecule, and the formation of intramolecular hydrogen bonds.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 30 | 0.00 |

| 2 | 150 | 1.25 |

| 3 | -90 | 2.50 |

*Refers to the C-O-C-C dihedral angle. Data is hypothetical.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. rsc.orgresearchgate.net

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. rsc.org These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data to aid in the assignment of vibrational modes. Time-dependent density functional theory (TD-DFT) can be employed to predict electronic excitation energies and UV-Vis absorption spectra.

NMR chemical shifts can be calculated using methods like the gauge-including atomic orbital (GIAO) method. These calculations provide theoretical chemical shifts that can be correlated with experimental values to assist in structure elucidation.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value | Experimental Value |

| C=N Stretch (IR, cm⁻¹) | 1620 | 1615 |

| Aromatic C-H Stretch (IR, cm⁻¹) | 3050 | 3045 |

| ¹³C Chemical Shift (ppm, C-O) | 165.2 | 164.8 |

| ¹H Chemical Shift (ppm, CH₂) | 3.95 | 3.92 |

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Screening and Design of this compound Analogs

In silico screening and computational design are powerful strategies for identifying new analogs of this compound with improved properties. nih.govmalariaworld.orgresearchgate.net This process typically involves creating a virtual library of related compounds by modifying the parent structure. These modifications could include adding or changing substituents on the pyridine or phenyl rings.

These virtual libraries can then be screened for desirable properties using computational methods. For example, if the goal is to design a new drug candidate, properties such as binding affinity to a target protein (calculated using molecular docking), as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, can be predicted. nih.gov

Quantitative structure-activity relationship (QSAR) models can also be developed to correlate structural features with biological activity, providing insights for the design of more potent compounds. researchgate.net This iterative process of design, screening, and refinement can significantly accelerate the discovery of new molecules with tailored functionalities.

Based on a thorough review of scientific literature and chemical databases, there is currently insufficient publicly available information to detail the specific applications of This compound in the advanced chemical synthesis and materials science contexts requested.

While this compound is available commercially as a building block for chemical synthesis, its specific roles as a key synthetic intermediate and its applications in the development of advanced materials are not well-documented in peer-reviewed journals, patents, or other technical sources.

Consequently, providing a detailed and scientifically accurate article that strictly adheres to the requested outline below is not possible at this time.

Applications of 4 Pyridin 2 Yloxy Phenyl Methanamine in Advanced Chemical Synthesis and Materials Science

Development of Advanced Materials

Coatings and Surface Functionalization for Chemical Resistance

Information regarding the use of structurally similar, but distinct, compounds exists. However, in adherence to the strict requirement to focus solely on "(4-(Pyridin-2-yloxy)phenyl)methanamine," no further details can be provided.

Incorporation into Organic Electronic Devices (e.g., OLEDs) for Improved Performance

While direct research specifically detailing the incorporation of this compound into organic light-emitting diodes (OLEDs) is not extensively documented in publicly available literature, the structural motifs of the molecule suggest its potential utility in this field. The pyridine (B92270) moiety is known for its electron-accepting properties and is a common component in various organic electronic materials. The presence of the phenylmethanamine group offers a potential site for further functionalization, allowing for the tuning of electronic properties and morphology of thin films, which are critical for OLED performance.

Intercalation Chemistry in Inorganic Host Structures Affecting Electronic Properties

The application of this compound in intercalation chemistry represents an area of significant potential, though specific studies on this compound are not widely reported. Intercalation involves the insertion of guest molecules into the layered structures of host materials, such as clays, metal oxides, or graphite. The amine group of this compound can be protonated, forming a cationic species that can be intercalated into anionic host lattices through ion exchange.

The orientation and packing of the intercalated molecules are dictated by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding. The presence of the aromatic pyridine and phenyl rings could lead to π-π stacking interactions between adjacent guest molecules within the host galleries. These interactions would significantly influence the electronic properties of the resulting hybrid material. For instance, the introduction of these organic moieties can modify the bandgap, conductivity, and photophysical properties of the inorganic host. The potential for charge transfer between the guest and host could also be explored for applications in catalysis and electronic devices.

Catalysis and Coordination Chemistry Applications

The structure of this compound makes it a promising candidate for applications in catalysis and coordination chemistry.

The compound features two primary coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the methanamine group. This arrangement allows it to act as a bidentate ligand, forming stable chelate rings with transition metal ions. nih.gov The flexibility of the ether linkage and the methylene (B1212753) bridge enables the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers.

The electronic properties of the resulting metal complexes can be tuned by modifying the substituents on either the pyridine or the phenyl ring. The synthesis of such complexes is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.com The characterization of these complexes would involve techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR), and elemental analysis to determine their structure and bonding. sciencepublishinggroup.comresearchgate.net

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Metal Ion Example | Potential Coordination Geometry | Potential Application |

| Copper(II) | Square Planar or Distorted Octahedral | Catalysis, Sensor |

| Zinc(II) | Tetrahedral | Luminescent Material |

| Palladium(II) | Square Planar | Cross-coupling Catalysis |

| Ruthenium(II) | Octahedral | Photocatalysis |

While there is no direct evidence of this compound being used in CO2 reduction, related pyridine-containing ligands have been incorporated into transition metal complexes for this purpose. The pyridine moiety can play a crucial role in the catalytic cycle by facilitating electron transfer and stabilizing reactive intermediates. Metal complexes designed for CO2 reduction often require ligands that can act as both a proton relay and an electron sink, properties that can be engineered into derivatives of this compound.

The coordination of this compound to metal ions can lead to changes in its photophysical properties, such as fluorescence or UV-Vis absorption. This phenomenon can be exploited for the development of chemical sensors. For instance, a complex formed between the ligand and a specific metal ion might exhibit a unique colorimetric or fluorometric response, allowing for the selective detection of that ion. The amine group also provides a handle for grafting the molecule onto solid supports, which could be used to create heterogeneous sensors. Transition metal complexes constructed with pyridine-amino acid ligands have demonstrated potential in fluorescence sensing. researchgate.net

Structure-Activity Relationship Studies Focused on Chemical Structure Modulation

Systematic modification of the this compound structure is crucial for optimizing its properties for specific applications. Structure-activity relationship (SAR) studies would involve synthesizing a library of analogues and evaluating their performance.

Key modifications could include:

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups on the pyridine ring would alter its basicity and coordinating ability, thereby influencing the stability and reactivity of its metal complexes.

Modification of the Linker: Altering the ether linkage to a thioether or an alkyl chain would change the flexibility and electronic communication between the two aromatic rings.

Functionalization of the Amine Group: The primary amine can be converted to secondary or tertiary amines, or into amides, to fine-tune its coordinating properties and hydrogen-bonding capabilities.

Such SAR studies are essential for the rational design of new materials and catalysts based on the this compound scaffold. nih.govmdpi.commdpi.comnih.gov

Future Research Directions and Outlook for 4 Pyridin 2 Yloxy Phenyl Methanamine

Exploration of Novel Synthetic Methodologies

The traditional synthesis of diaryl ethers often relies on the Ullmann condensation, a method that typically requires harsh conditions like high temperatures and stoichiometric amounts of copper. nih.govwikipedia.org While foundational, these conditions limit functional group tolerance and present challenges for complex molecule synthesis. nih.gov Future research should pivot towards developing more efficient, milder, and versatile synthetic strategies.

Promising alternative methodologies include:

Photocatalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C and C-X bonds under ambient conditions. rsc.org Investigating photocatalytic methods for the C-O bond formation to create the pyridin-2-yloxy linkage could offer a significant improvement over traditional thermal methods. acs.orgacs.org

Microwave-Assisted Synthesis : This technique has been recognized as a tool in green chemistry for its ability to dramatically reduce reaction times and often increase yields. nih.govacs.org Applying microwave irradiation to the synthesis of (4-(Pyridin-2-yloxy)phenyl)methanamine could lead to more efficient and high-throughput production. researchgate.net

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. researchgate.net Developing a flow-based synthesis, potentially combining it with photocatalysis, would represent a significant leap forward for the production of this compound.

Modern Ullmann-Type Reactions : Recent advancements in the Ullmann reaction involve the use of specialized ligands that enable the coupling to proceed at much lower temperatures with catalytic amounts of copper. nih.govacs.org Exploring the use of ligands such as pyridine-2-aldoxime (B213160) or various amino acids could make the synthesis more practical and tolerant of diverse functional groups. nih.gov

| Methodology | Potential Advantages | Relevant Research Areas |

| Photocatalysis | Mild reaction conditions, high selectivity, novel reactivity. rsc.orgacs.org | Visible-light mediated C-O bond formation. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. acs.orgresearchgate.net | High-throughput synthesis and optimization. |

| Flow Chemistry | Enhanced scalability, safety, and process control. researchgate.net | Continuous production and integration of multi-step syntheses. |

| Modern Ullmann Coupling | Milder conditions, lower catalyst loading, broader substrate scope. acs.orgorganic-chemistry.org | Ligand development for copper-catalyzed etherification. |

Advanced Functionalization and Diversification Strategies

The this compound core is a prime candidate for chemical diversification to generate libraries of novel compounds for biological screening or material applications. Research should focus on late-stage functionalization (LSF) of the heterocyclic core and derivatization of the primary amine.

Pyridine (B92270) Ring Functionalization : The pyridine ring is often difficult to functionalize selectively due to its electron-deficient nature. researchgate.net Modern methods like C-H activation offer a direct route to introduce new substituents at specific positions (e.g., C4) without pre-functionalized starting materials. acs.orgfigshare.com Exploring these catalyst-free or transition-metal-catalyzed methods could rapidly generate a diverse set of analogues. acs.orgresearchgate.net

Benzylic Amine Derivatization : The primary amine is a key handle for diversification. It can be readily modified through reactions like N-alkylation, acylation, and sulfonylation to explore structure-activity relationships. acs.org The use of various derivatizing agents such as benzoyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC) can create a wide array of amides and carbamates for further study. rsc.orgrsc.orgacs.org

Biocatalytic Derivatization : Enzymes offer unparalleled selectivity for modifying chemical structures. The use of biocatalytic cascades, for example combining an alcohol oxidase with a reductive aminase (RedAm), could provide a green and efficient route to N-alkylated derivatives from alcohols, avoiding harsh alkylating agents. acs.org

| Functionalization Target | Method | Potential Outcome |

| Pyridine Ring | C-H Activation / LSF researchgate.netacs.org | Introduction of alkyl, aryl, or halogen groups to tune electronic and steric properties. |

| Benzylic Amine | Acylation / N-Alkylation acs.orgrsc.org | Creation of amide, sulfonamide, and secondary/tertiary amine libraries for screening. |

| Benzylic Amine | Biocatalysis (e.g., RedAms) acs.org | Enantioselective synthesis of chiral derivatives under mild, sustainable conditions. |

Integration into Emerging Materials Systems

The structural motifs within this compound make it an attractive building block, or tecton, for supramolecular chemistry and materials science. The pyridine nitrogen and the benzylamine (B48309) group can both act as coordination sites for metal ions.

Future research should investigate its use in:

Coordination Polymers and Metal-Organic Frameworks (MOFs) : Pyridine-containing ligands are fundamental to the construction of MOFs and coordination polymers. acs.orgnih.gov The ability of this compound to bridge metal centers could lead to novel framework materials with potential applications in gas storage, separation, and catalysis.

Deeper Mechanistic Understanding Through Advanced Computational and Experimental Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for process optimization and rational design of new derivatives.

Future efforts should include:

Computational Modeling : Techniques like Density Functional Theory (DFT) can be used to model reaction pathways, such as the Ullmann condensation, to elucidate the role of catalysts and ligands and predict reaction outcomes. researchgate.netresearchgate.nettue.nl Computational studies can also predict the conformational preferences of the flexible diaryl ether linkage, which is critical for its interaction with biological targets or its role in material structures. mdpi.com

Advanced Spectroscopy : The use of in-situ spectroscopic techniques (e.g., NMR, IR) can help identify transient intermediates in catalytic cycles, providing direct experimental evidence to support or refine proposed mechanisms.

Kinetic Studies : Detailed kinetic analysis of the key synthetic and functionalization reactions will help to quantify the effects of different catalysts, ligands, and reaction conditions, enabling the development of more efficient and robust chemical processes.

Sustainable and Scalable Production Methods

For this compound to be utilized in widespread applications, the development of production methods that are both environmentally benign and economically viable is essential.

Key research directions include:

Green Chemistry Approaches : This involves employing green solvents like water or ethanol (B145695), minimizing waste through one-pot or tandem reactions, and using renewable starting materials where possible. nih.govacs.orgresearchgate.netlabinsights.nl Microwave-assisted one-pot multicomponent reactions are a prime example of a green synthetic strategy. researchgate.net

Biocatalysis : The use of enzymes for key transformations, such as the synthesis of the amine group, represents a highly sustainable approach. researchgate.net Biocatalytic cascades using enzymes like ene-reductases and imine reductases/reductive aminases can produce chiral amines from simple precursors with high atom economy and stereoselectivity, often in aqueous media. nih.govacs.org

Scalable Synthesis : Research should focus on developing scalable processes that avoid costly and wasteful steps like chromatographic purification. acs.org Designing "telescoped" or one-pot procedures where intermediates are not isolated can significantly improve the efficiency and reduce the environmental footprint of large-scale production. acs.org

Q & A

Basic Synthesis and Characterization

Q: What are the key considerations for synthesizing (4-(Pyridin-2-yloxy)phenyl)methanamine, and how can purity be optimized during purification? A:

- Synthetic Route Design : A common approach involves coupling a pyridinyloxy-substituted aryl halide with a methanamine precursor via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd-based systems) must balance reactivity and side-product formation .

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Data : Reported yields range from 45–70%, with impurities often stemming from incomplete deprotection of amine groups or residual palladium catalysts .

Advanced Structural Confirmation

Q: How can NMR and mass spectrometry resolve ambiguities in the structural assignment of this compound derivatives? A:

- 1H/13C NMR : The pyridinyloxy group exhibits characteristic aromatic splitting (e.g., doublets at δ 7.2–8.5 ppm for pyridine protons). The methanamine CH2NH2 group shows signals near δ 3.5–4.0 ppm (split due to NH2 coupling) .

- High-Resolution MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 217.0984 for C12H13N2O) and rule out isobaric impurities. Fragmentation patterns should align with the cleavage of the pyridinyloxy-phenyl bond .

Biological Activity Profiling

Q: What methodologies are recommended to evaluate the bioactivity of this compound in in vitro assays, such as enzyme inhibition or receptor binding? A:

- Target Selection : Prioritize kinases or GPCRs due to the compound’s amine and heteroaryl motifs. Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity studies (reported KD values for related analogs: 10–100 µM) .

- Assay Design : Include positive controls (e.g., staurosporine for kinase inhibition) and counter-screens to assess off-target effects. For cellular assays, optimize solubility using DMSO (<0.1% v/v) to avoid cytotoxicity .

Structure-Activity Relationship (SAR) Challenges

Q: How can substituent effects on the pyridinyloxy ring be systematically studied to enhance target selectivity? A:

- SAR Strategy :

- Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the pyridine 4-position to modulate electronic density and binding interactions.

- Replace the pyridinyloxy group with isosteres (e.g., pyrimidinyloxy) to probe steric effects.

- Data Interpretation : Compare IC50 values across analogs using ANOVA to identify statistically significant trends. For example, methyl substitution at the phenyl ring increased potency by 3-fold in a kinase inhibition assay .

Analytical Method Development

Q: What chromatographic conditions are optimal for quantifying trace impurities in this compound batches? A:

-

HPLC Parameters :

Column Mobile Phase Flow Rate Detection C18 0.1% TFA in H2O:MeCN (70:30 → 30:70) 1.0 mL/min UV 254 nm -

Validation : Ensure linearity (R² > 0.99) across 0.1–100 µg/mL and LOD/LOQ < 0.05 µg/mL. Common impurities include des-amino byproducts (~2–5% in crude samples) .

Stability and Degradation Pathways

Q: How does the compound degrade under acidic or oxidative conditions , and what stabilization strategies are effective? A:

- Degradation Studies :

- Stabilization : Use lyophilization for long-term storage (-20°C under argon). Add antioxidants (e.g., BHT) to liquid formulations .

Computational Modeling for Optimization

Q: Which in silico tools are suitable for predicting binding modes and pharmacokinetic properties of this compound? A:

- Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., ATP-binding pockets). Validate with MD simulations (GROMACS) to assess binding stability .

- ADMET Prediction : SwissADME predicts moderate permeability (LogP ~2.5) and CYP3A4-mediated metabolism. Adjust substituents to reduce hepatic clearance .

Data Contradictions in Literature

Q: How should researchers address discrepancies in reported biological activities or synthetic yields for this compound? A:

- Root-Cause Analysis :

- Biological Data : Variability may arise from assay conditions (e.g., ATP concentration in kinase assays). Replicate experiments with standardized protocols .

- Synthetic Yields : Differences in catalyst loading or reaction time (e.g., 12–24 hours) significantly impact outcomes. Optimize via Design of Experiments (DoE) .

- Mitigation : Cross-validate findings with orthogonal methods (e.g., SPR vs. FP for binding assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.